molecular formula C19H15ClFNO3 B11950469 Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 70479-46-8

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11950469
CAS No.: 70479-46-8
M. Wt: 359.8 g/mol
InChI Key: VAKBWBGHUCFAIR-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as benzyl, chloro, and fluoro. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of a base to form the quinoline core. This intermediate is then subjected to further reactions, such as benzylation and esterification, to introduce the benzyl and ethyl ester groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar quinoline derivatives and may contribute to its specific applications and properties .

Biological Activity

Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the fluoroquinolone class, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClFNO3C_{16}H_{15}ClFNO_3 with a molecular weight of approximately 331.75 g/mol. Its structure features a quinoline core with specific substitutions that enhance its biological properties.

Antibacterial Activity

This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus≤0.125 μg/mL
Escherichia coli≤0.125 μg/mL
Pseudomonas aeruginosa16 μg/mL
Bacillus subtilis≤0.125 μg/mL

Research indicates that the compound demonstrates superior antibacterial potency compared to traditional fluoroquinolones like ciprofloxacin against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its cytotoxic effects have been observed in various cancer cell lines, including prostate cancer (PC3), bladder cancer, and breast cancer (MDA-MB-231).

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
PC3 (Prostate Cancer)5.0Induction of apoptosis
MDA-MB-231 (Breast Cancer)10.0Cell cycle arrest
HT29 (Colon Cancer)8.5Inhibition of cell proliferation

The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with cellular pathways involved in cell survival and proliferation .

Case Studies

Case Study 1: Antibacterial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound had a rapid bactericidal effect within hours of exposure, significantly reducing bacterial load in vitro.

Case Study 2: Anticancer Potential in Transitional Cell Carcinoma

In vitro studies on transitional cell carcinoma cells demonstrated a dose-dependent inhibition of cell growth by this compound at concentrations achievable in clinical settings. The compound was shown to suppress tumor growth effectively, suggesting its potential as a therapeutic agent .

Properties

CAS No.

70479-46-8

Molecular Formula

C19H15ClFNO3

Molecular Weight

359.8 g/mol

IUPAC Name

ethyl 1-benzyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C19H15ClFNO3/c1-2-25-19(24)14-11-22(10-12-6-4-3-5-7-12)17-9-15(20)16(21)8-13(17)18(14)23/h3-9,11H,2,10H2,1H3

InChI Key

VAKBWBGHUCFAIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC3=CC=CC=C3

Origin of Product

United States

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